
1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a large ring structure containing multiple nitrogen atoms, which can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks and other coordination complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-benzenetricarboxylate with a macrocyclic nickel complex, leading to the formation of a porous metal-organic framework . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds with diverse applications.
Scientific Research Applications
1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- has several scientific research applications, including:
Medicine: Investigated for its potential use in imaging and diagnostic applications, as well as in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as enhanced mechanical strength or conductivity.
Mechanism of Action
The mechanism by which 1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity and leading to the desired outcomes. The specific molecular targets and pathways depend on the application and the nature of the metal ion coordinated with the compound.
Comparison with Similar Compounds
Similar Compounds
3,10-Bis(2-hydroxyethyl)-1,3,5,8,10,12-hexaazacyclotetradecane: Similar in structure but with hydroxyethyl groups instead of phenylethyl groups.
3,10-Dimethyl-1,3,5,8,10,12-hexaazacyclotetradecane: Contains methyl groups instead of phenylethyl groups.
Uniqueness
1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- is unique due to its phenylethyl groups, which can enhance its ability to interact with specific targets and improve its solubility and stability in various environments. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
658706-35-5 |
|---|---|
Molecular Formula |
C24H38N6 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3,10-bis(2-phenylethyl)-1,3,5,8,10,12-hexazacyclotetradecane |
InChI |
InChI=1S/C24H38N6/c1-3-7-23(8-4-1)11-17-29-19-25-13-15-27-21-30(22-28-16-14-26-20-29)18-12-24-9-5-2-6-10-24/h1-10,25-28H,11-22H2 |
InChI Key |
SHZIJLITMNJPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCN(CNCCNCN(CN1)CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
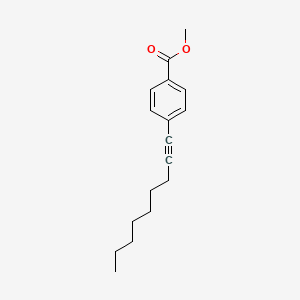
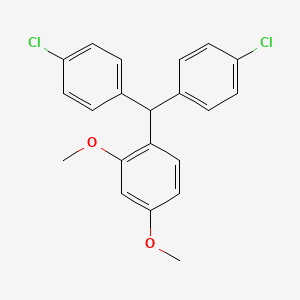
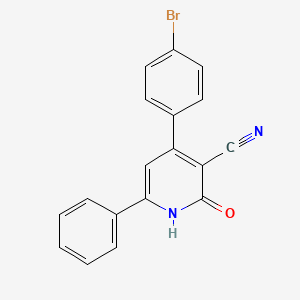
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
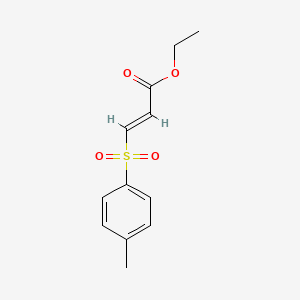
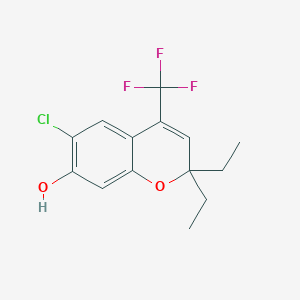

![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
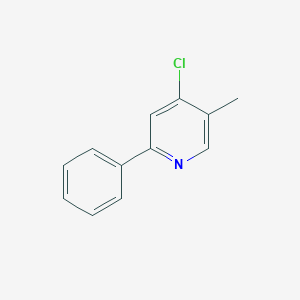
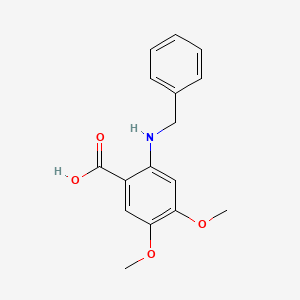
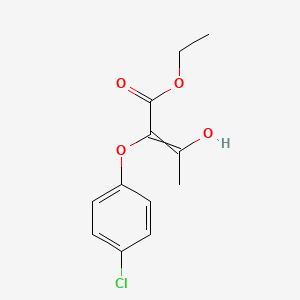
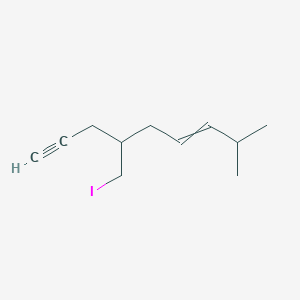
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)
